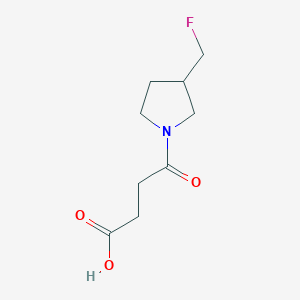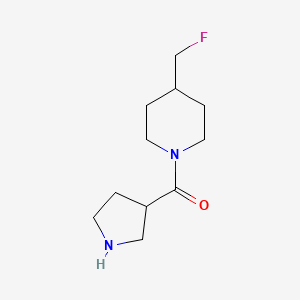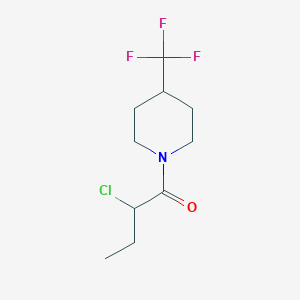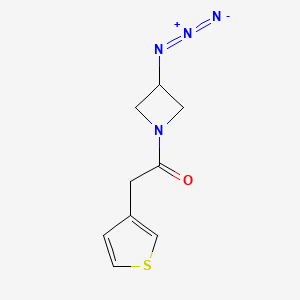![molecular formula C10H11N3O B1476538 3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 1134802-36-0](/img/structure/B1476538.png)
3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Vue d'ensemble
Description
3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antivirale
Les imidazo[4,5-b]pyridines ont montré une activité antivirale prometteuse . Elles pourraient potentiellement être utilisées dans le développement de nouveaux médicaments antiviraux.
Activité anti-ulcéreuse
Ces composés ont également démontré des propriétés anti-ulcéreuses . Cela suggère des applications potentielles dans le traitement des ulcères gastriques.
Activité antibactérienne
Les imidazo[4,5-b]pyridines se sont avérées posséder des propriétés antibactériennes . Elles pourraient être utilisées dans le développement de nouveaux agents antibactériens.
Activité anticancéreuse
La recherche a indiqué que les imidazo[4,5-b]pyridines possèdent des propriétés anticancéreuses . Cela ouvre des possibilités pour leur utilisation en thérapie anticancéreuse.
Activité antifongique
Ces composés ont montré une activité antifongique . Cela suggère des applications potentielles dans le traitement des infections fongiques.
Propriétés antituberculeuses
Les imidazo[4,5-b]pyridines ont démontré des propriétés antituberculeuses . Elles pourraient potentiellement être utilisées dans le développement de nouveaux traitements contre la tuberculose.
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit anticancer activity, suggesting potential targets within cancer-related pathways .
Biochemical Pathways
Similar compounds have been found to exhibit anticancer activity, suggesting that they may affect pathways related to cell proliferation and survival .
Result of Action
Similar compounds have been found to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .
Analyse Biochimique
Biochemical Properties
3-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to act as a modulator of enzyme activity, influencing the catalytic functions of enzymes involved in metabolic pathways. For instance, it can interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Additionally, this compound has been found to bind to certain proteins, altering their conformation and function. This binding can affect protein-protein interactions, signal transduction pathways, and cellular responses. The nature of these interactions is often determined by the structural compatibility between the compound and the target biomolecule, as well as the presence of specific binding sites .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K-AKT signaling pathway, which is involved in cell growth, proliferation, and survival . By interacting with key components of this pathway, this compound can alter the downstream effects, leading to changes in cellular behavior.
Furthermore, this compound can impact gene expression by binding to transcription factors or other regulatory proteins. This binding can either enhance or repress the transcription of specific genes, thereby influencing cellular processes such as differentiation, apoptosis, and immune responses . The effects on cellular metabolism are also notable, as this compound can modulate the activity of metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes, receptors, and nucleic acids. The binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme and the context of the reaction .
For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate access and subsequent phosphorylation events. This inhibition can disrupt signaling pathways and cellular processes that rely on kinase activity . Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .
Changes in gene expression are also a result of the molecular interactions of this compound. By binding to transcription factors or other regulatory proteins, this compound can influence the transcriptional machinery, leading to alterations in the expression of specific genes . These changes can have downstream effects on cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. The stability of this compound is influenced by environmental conditions, including temperature, pH, and the presence of other reactive species . Degradation products can also form over time, potentially altering the compound’s biological activity and effects on cells .
Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis . These effects are often dose-dependent and can vary based on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound can have therapeutic effects, such as modulating enzyme activity, altering gene expression, and influencing cellular processes . At higher doses, toxic or adverse effects may be observed, including cytotoxicity, organ damage, and systemic toxicity .
Threshold effects have been identified in studies, where a specific dosage range produces optimal therapeutic outcomes without significant adverse effects . Beyond this threshold, the risk of toxicity increases, highlighting the importance of dose optimization in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites with distinct biological activities . The interactions with these enzymes can influence the overall metabolic profile and the pharmacokinetics of the compound .
Additionally, this compound can affect metabolic pathways by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism . These effects can lead to changes in energy production, biosynthesis, and cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving membrane transporters that recognize its structure . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation .
The distribution of this compound within tissues is also determined by its affinity for specific binding sites and its ability to cross biological membranes . These factors can affect the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of specific localization signals .
The activity of this compound can be influenced by its subcellular localization, as different compartments provide distinct microenvironments and interactomes . Understanding the localization patterns of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
3-(cyclopropylmethyl)-1H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-10-12-8-2-1-5-11-9(8)13(10)6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGPWKLHRXHIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C=CC=N3)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















